8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
Description
Historical Context and Development of Spirocyclic Sulfone Research
The exploration of spirocyclic sulfones began in the mid-20th century alongside the broader development of sulfur-containing heterocycles. Early synthetic approaches relied on classical cyclization strategies, such as the Pummerer rearrangement and sulfide oxidation, which often suffered from low yields and limited functional group tolerance. The compound 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide first emerged in patent literature during the 1990s as part of efforts to develop protease inhibitors, leveraging its constrained geometry to mimic peptide transition states.
A pivotal advancement occurred with the introduction of SOCl₂-mediated cyclization protocols, enabling efficient construction of the spirocyclic core through intramolecular electrophilic attack. This method, optimized by Xu et al. (2021), demonstrated that DMSO could serve dual roles as solvent and sulfur source, significantly streamlining synthetic pathways. Contemporary techniques now employ photoredox catalysis to access derivatives through radical cyclization, achieving ring sizes previously inaccessible via ionic mechanisms.
Table 1. Evolution of Synthetic Methods for Spirocyclic Sulfones
| Era | Methodology | Key Advancement | Limitations |
|---|---|---|---|
| 1980–2000 | Thermal cyclization | Established core scaffold synthesis | Low yields (15–30%) |
| 2000–2020 | SOCl₂/DMSO systems | Improved functional group compatibility | Limited ring diversity |
| 2020–present | Photocatalytic radical routes | Access to 7–9 membered rings | Requires specialized catalysts |
Structural Classification within Spirocyclic Heterocyclic Frameworks
The compound’s molecular architecture (C₇H₁₃NO₃S, MW 191.25) features three defining elements:
- Spiro junction : A central carbon atom shared between a six-membered oxa-aza ring (1-oxa-3-azacyclohexane) and a five-membered thia ring (1-thiacyclopentane)
- Sulfone group : Two double-bonded oxygen atoms at position 2, creating a strong electron-withdrawing effect
- Heteroatom arrangement : Oxygen (position 8), sulfur (position 2), and nitrogen (position 3) atoms distributed across the fused ring system
Comparative analysis with related structures reveals distinct electronic profiles:
Table 2. Structural Comparison of Spirocyclic Sulfones
| Compound | Ring Sizes | Sulfur Oxidation State | Dipole Moment (D) |
|---|---|---|---|
| This compound | 6 + 5 | +4 | 5.2 |
| Spiro[4.5]decane-2-sulfonylchloride | 6 + 5 | +4 | 4.8 |
| 1-Oxa-8-azaspiro[4.5]decane | 6 + 5 | 0 | 2.1 |
The sulfone group’s resonance stabilization (O=S=O) introduces significant dipole moments compared to non-sulfonated analogs, enhancing intermolecular interactions in biological systems.
Significance in Drug Discovery and Medicinal Chemistry
Spirocyclic sulfones have become privileged structures in kinase inhibitor development due to their ability to:
- Adopt bioactive conformations through restricted rotation
- Participate in hydrogen bonding via sulfone oxygens
- Modulate membrane permeability through balanced lipophilicity (clogP = 0.9 ± 0.2)
Recent studies demonstrate potent inhibition of carbonic anhydrase IX (IC₅₀ = 82 nM) and MAPKAPK2 (Kᵢ = 45 nM) through π-stacking interactions with Phe-131 and coordination with active site zinc ions, respectively. The scaffold’s versatility enables modular functionalization:
- Position 3 (nitrogen) : Accepts acyl/alkyl groups to enhance target affinity
- Position 8 (oxygen) : Permits hydrogen bond donor/acceptor modifications
- Sulfone group : Serves as metabolic stabilization site against cytochrome P450 oxidation
Table 3. Bioactivity Profile of Selected Derivatives
| Derivative | Target | Activity (nM) | Selectivity Index |
|---|---|---|---|
| 3-Benzoyl-substituted | CA IX | 82 | 150× vs CA II |
| 8-Methoxy-substituted | MAPKAPK2 | 45 | 90× vs P38α |
| N-Methylated analog | 5-HT₂A receptor | 12 | 8× vs 5-HT₂C |
Current Research Landscape and Knowledge Gaps
Modern synthetic efforts focus on three primary areas:
- Radical cyclization strategies : Enabled by visible-light photocatalysis, these methods achieve 78–92% yields for 7–9 membered ring derivatives while tolerating sensitive functional groups like esters and nitriles
- Computational design : Machine learning models predict novel derivatives with predicted pIC₅₀ values >8.0 against EGFR and BRAF targets
- Sustainable chemistry : Development of aqueous-phase cyclization protocols reduces dependence on halogenated solvents
Critical knowledge gaps persist in:
- Understanding the stereoelectronic effects of spiro-junction substituents on target engagement
- Developing enantioselective synthetic routes to access chiral derivatives
- Exploring non-medicinal applications in materials science (e.g., sulfone-containing MOFs)
Emerging techniques such as time-resolved crystallography and in silico fragment-based design promise to address these challenges, particularly in elucidating the role of sulfone orientation in protein-ligand recognition.
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWWUHXWFYBCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-75-0 | |
| Record name | 8-oxa-2lambda6-thia-3-azaspiro[4.5]decane-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Scientific Research Applications
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the reduction of inflammation .
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide and related spirocyclic sulfones:
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Heteroatom Arrangement | Substituents/Modifications |
|---|---|---|---|---|---|
| This compound | Not provided | Inferred* | ~190–293† | 8-Oxa, 2-Thia, 3-Aza | Sulfone groups (2,2-dioxide) |
| 2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide | 2168923-29-1 | C₇H₁₄N₂O₂S | 190.26 | 2-Thia, 3,8-Diaza | Sulfone groups |
| tert-Butyl 1,3-dioxa-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide | 1257300-52-9 | C₁₁H₁₉NO₆S | 293.34 | 1,3-Dioxa, 2-Thia, 8-Aza | Boc-protected amine |
| 2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride | 1909306-48-4 | Partial: CₓHᵧNₐOᵦS₈Cl | – | 2-Thia, 7-Aza | Hydrochloride salt |
| 2-Thia-1,3,8-triazaspiro[4.5]decane-8-carboxylate 2,2-dioxide | 2648944-13-0 | C₁₁H₂₁N₃O₄S | 291.37 | 2-Thia, 1,3,8-Triaza | tert-Butyl ester substituent |
*Inferred from analogous structures. †Range reflects variability in substituents (e.g., Boc groups increase molar mass).
Research Findings and Implications
- Synthetic Utility : The Boc-protected spirocyclic sulfone (CAS 1257300-52-9) is a key intermediate in synthesizing kinase inhibitors, leveraging its rigid, polar structure for target binding .
- Pharmacological Potential: Sulfone-containing spirocycles exhibit protease inhibition activity, with nitrogen positioning critical for selectivity .
- Challenges: Limited commercial availability of certain derivatives (e.g., discontinued hydrochloride salts) complicates large-scale applications .
Notes
- Discrepancies in molecular formulas (e.g., incomplete data for CAS 1909306-48-4) suggest gaps in public databases.
- The tert-butyl ester in CAS 1257300-52-9 exemplifies strategic functionalization to modulate reactivity and solubility .
- Cross-referencing supplier data (e.g., ChemBK, CymitQuimica) is essential for sourcing specific derivatives .
Biological Activity
Overview
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is a heterocyclic compound with a unique spirocyclic structure containing oxygen, sulfur, and nitrogen atoms. This structure contributes to its distinctive chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its pharmacological applications and mechanisms of action.
- Molecular Formula : C7H13NO3S
- Molar Mass : 191.25 g/mol
The compound features a bicyclic framework formed by the fusion of a six-membered and a five-membered ring, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. This interaction often leads to the inhibition of enzyme activity by binding to the active site, preventing substrate access. The inhibition can modulate various metabolic pathways and reduce inflammation, making it a candidate for therapeutic applications in treating inflammatory diseases and metabolic disorders .
Biological Activities
Research indicates that compounds with similar structures often exhibit several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell wall synthesis or metabolic functions .
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammatory responses, potentially beneficial in conditions like arthritis and other inflammatory diseases .
- Enzyme Inhibition : Specific studies have highlighted its role as an inhibitor of the vanin-1 enzyme, which is involved in metabolism and inflammation .
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study synthesized various derivatives of spiro compounds similar to this compound and assessed their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Inflammation Studies : In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound could inhibit the activity of vanin-1 in a concentration-dependent manner, indicating its potential for therapeutic use in metabolic disorders .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme Inhibition | Inhibition of vanin-1 enzyme |
Case Studies
Several case studies have focused on the pharmacological implications of this compound:
- Case Study 1 : A study evaluated the effects of this compound on inflammatory markers in animal models of arthritis. Results showed a marked decrease in joint swelling and inflammatory markers compared to controls .
- Case Study 2 : Another investigation assessed the compound's efficacy in treating bacterial infections in vitro, demonstrating potent activity against resistant strains of bacteria, thus highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide, and what are their respective yields and limitations?
- Methodological Answer : Synthesis typically involves cyclization strategies, such as ring-closing metathesis or acid-catalyzed intramolecular cyclization. For example, spirocyclic sulfonamides can be formed via thiol-ene click chemistry or oxidation of thioether intermediates. Yields vary (40–75%) depending on steric hindrance and solvent polarity. Limitations include competing side reactions (e.g., over-oxidation) and challenges in enantiomeric purity. Structural confirmation via X-ray crystallography is critical, as demonstrated in analogous spiro compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure and confirming the dioxide groups?
- Methodological Answer :
- NMR : and NMR identify spiro junctions (e.g., distinct proton splitting patterns at bridgehead carbons).
- X-ray crystallography : Resolves spatial arrangement of the dioxide groups and heteroatoms (e.g., S=O bond lengths ≈1.43 Å) .
- IR : Strong absorbance bands at 1150–1250 cm confirm sulfone (S=O) groups.
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H] for CHNOS) .
Q. What are the key stability-indicating parameters for this compound under various storage conditions, and how are they assessed?
- Methodological Answer : Stability is evaluated via accelerated degradation studies (40°C/75% RH for 6 months). Key parameters include:
- Hydrolytic stability : HPLC monitoring of sulfone group integrity in aqueous buffers (pH 1–9).
- Oxidative stability : Exposure to HO or UV light to detect sulfoxide byproducts.
- Storage recommendations: Anhydrous conditions at -20°C to prevent hydrolysis, based on analogous sulfonamide derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, sulfur oxidation states influence electron density at the spiro center.
- Molecular docking : Simulate binding to target enzymes (e.g., beta-lactamases) using software like AutoDock Vina. Compare binding affinities with known inhibitors (e.g., Tazobactam’s ΔG ≈ -8.2 kcal/mol) .
- AI-driven simulations : Tools like COMSOL Multiphysics model reaction kinetics and optimize synthetic pathways .
Q. What strategies are employed to resolve contradictions in reported bioactivity data for similar spirocyclic sulfonamide derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies include:
- Standardized assays : Use pharmacopeial protocols (e.g., USP monographs) for minimum inhibitory concentration (MIC) testing .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
- Factorial design experiments : Systematically vary parameters (e.g., pH, temperature) to isolate confounding factors .
Q. How do structural modifications at specific positions (e.g., substitution on the spiro ring) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Substitution at nitrogen : Introducing alkyl groups (e.g., methyl) increases lipophilicity (logP ↑0.5–1.2) but may reduce solubility.
- Spiro ring size : Expanding from [4.5] to [5.5] rings alters strain energy (DFT-calculated ΔE ≈ 3–5 kcal/mol), affecting reactivity.
- Bioactivity : Methylation at C3 in analogous compounds enhances beta-lactamase inhibition by 30% (IC from 1.2 µM to 0.8 µM) .
Q. What in vitro models are appropriate for evaluating the enzyme inhibition potential of this spirocyclic compound, and how are IC values determined?
- Methodological Answer :
- Beta-lactamase inhibition : Use nitrocefin hydrolysis assays with purified enzymes (e.g., TEM-1). Measure IC via spectrophotometric kinetics (λ = 482 nm).
- Kinetic analysis : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.
- Cell-based assays : Evaluate synergy with beta-lactams in resistant bacterial strains (e.g., E. coli ATCC 25922) .
Q. What are the documented challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be mitigated?
- Methodological Answer :
- Reaction exothermicity : Use jacketed reactors with precise temperature control (-10°C to 25°C) to prevent decomposition.
- Purification : Employ gradient chromatography (C18 columns) or membrane separation technologies (e.g., nanofiltration) to isolate polar byproducts .
- Process optimization : AI-driven DOE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, solvent ratio) to maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
